molecular formula C21H48N2O+2 B12772907 3-Decoxypropyl-dimethyl-[3-(trimethylazaniumyl)propyl]azanium

3-Decoxypropyl-dimethyl-[3-(trimethylazaniumyl)propyl]azanium

Cat. No.: B12772907
M. Wt: 344.6 g/mol
InChI Key: MYQDMILSJPEJPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Decoxypropyl-dimethyl-[3-(trimethylazaniumyl)propyl]azanium is a quaternary ammonium compound known for its surfactant properties. It is often used in various industrial and research applications due to its ability to interact with both hydrophobic and hydrophilic substances .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Decoxypropyl-dimethyl-[3-(trimethylazaniumyl)propyl]azanium typically involves the reaction of decyl alcohol with a suitable alkylating agent to form the decyloxypropyl intermediate. This intermediate is then reacted with dimethylamine and a trimethylammonium compound under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions where the reactants are mixed in a reactor and heated to the desired temperature. The reaction mixture is then purified through distillation or crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

3-Decoxypropyl-dimethyl-[3-(trimethylazaniumyl)propyl]azanium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxides, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Decoxypropyl-dimethyl-[3-(trimethylazaniumyl)propyl]azanium has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Decoxypropyl-dimethyl-[3-(trimethylazaniumyl)propyl]azanium involves its interaction with cell membranes and proteins. The compound’s quaternary ammonium group allows it to bind to negatively charged sites on cell membranes, disrupting their structure and function. This interaction can lead to cell lysis and the inhibition of microbial growth .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyloctadecyl (3-trimethoxysilylpropyl)ammonium chloride
  • Dimethyldioctadecylammonium chloride

Uniqueness

Compared to similar compounds, 3-Decoxypropyl-dimethyl-[3-(trimethylazaniumyl)propyl]azanium is unique due to its specific alkyl chain length and the presence of both hydrophobic and hydrophilic groups. This makes it particularly effective as a surfactant and allows it to be used in a wider range of applications .

Properties

Molecular Formula

C21H48N2O+2

Molecular Weight

344.6 g/mol

IUPAC Name

3-decoxypropyl-dimethyl-[3-(trimethylazaniumyl)propyl]azanium

InChI

InChI=1S/C21H48N2O/c1-7-8-9-10-11-12-13-14-20-24-21-16-19-23(5,6)18-15-17-22(2,3)4/h7-21H2,1-6H3/q+2

InChI Key

MYQDMILSJPEJPR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOCCC[N+](C)(C)CCC[N+](C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.